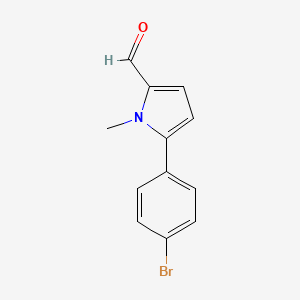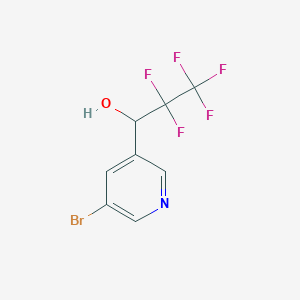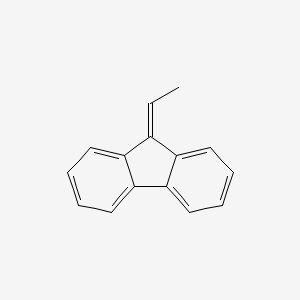
5-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pyrrole ring substituted with a methyl group and an aldehyde group. Pyrroles are known for their electron-rich nature and are found in various natural products, pharmaceuticals, and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of an oxime-substituted pyrrolidine followed by chlorination and subsequent formation of an imine and nitrile oxide functionality. The nitrile oxide then reacts with an immobilized thiourea to yield an isothiocyanate, which upon elimination generates the final pyrrole compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques, including the use of flow-based transformations and catalytic processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, boronic acids, and bases for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: 5-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 5-(4-bromophenyl)-1-methyl-1H-pyrrole-2-methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and materials.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s electron-rich pyrrole ring allows it to participate in electrophilic and nucleophilic reactions, while the bromine atom and aldehyde group provide sites for further functionalization. These properties enable the compound to modulate biological pathways, such as inhibiting enzymes or interacting with cellular receptors .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic acid: Contains a bromine atom on a phenyl ring and an acetic acid group.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile building block for liquid crystal oligomers and polymers.
6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid: Known for its cytotoxic activity against cancer cells.
Uniqueness
5-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of a bromine-substituted phenyl ring, a methyl-substituted pyrrole ring, and an aldehyde group. This combination provides a distinct set of chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
912763-22-5 |
|---|---|
Fórmula molecular |
C12H10BrNO |
Peso molecular |
264.12 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10BrNO/c1-14-11(8-15)6-7-12(14)9-2-4-10(13)5-3-9/h2-8H,1H3 |
Clave InChI |
DSTKRUFXVCEPBN-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=C1C2=CC=C(C=C2)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]](/img/structure/B12118064.png)


![1-(3,4-dichloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12118084.png)
![N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12118094.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-bromo-, methyl ester](/img/structure/B12118102.png)
![Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B12118108.png)


![2,2,2-trifluoro-N-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]acetamide](/img/structure/B12118132.png)
![2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylcarbamoyl)-methylsulfanyl]-benzoic acid](/img/structure/B12118141.png)
